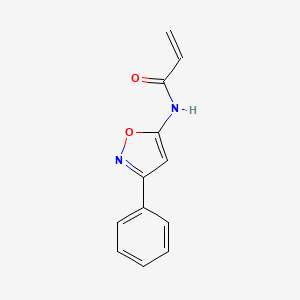
N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxazol-5-one derivatives, which have multi-functional properties, is typically achieved through a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize various oxazol-5-one derivatives .
Molecular Structure Analysis
The molecular structure of oxazol-5-one derivatives is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The packing of these molecules is consolidated by C—H O, C—H, and very weak aromatic – stacking interactions .
Chemical Reactions Analysis
Oxazole derivatives are known for their wide range of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxazol-5-one derivatives can vary depending on the specific derivative and its functional groups . For instance, absorption and emission characteristics were determined in solvents that have different polarities . Difference in maximum absorption and emission wavelengths of the molecules related to solvent polarities were observed at around 6–7 nm and 35–36 nm respectively .
Scientific Research Applications
Medicinal Chemistry
N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide: is a compound that has been explored for its potential in medicinal chemistry due to its oxazole moiety. Oxazoles are known for their wide spectrum of biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects . This compound could serve as an intermediate for synthesizing new chemical entities with therapeutic potentials.
Pharmacology
In pharmacology, the compound’s derivatives could be investigated for their drug-like properties. For instance, oxazole derivatives have been incorporated into drugs such as aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor) . Research could focus on the synthesis of analogs of N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide to evaluate their pharmacological activities.
Biology
The biological applications of this compound may include studies on its interaction with biological macromolecules. The oxazole ring is a common feature in many biologically active molecules, and its incorporation into new compounds can lead to the discovery of molecules with unique biological properties .
Chemistry
Chemically, N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide can be used as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical transformations that can lead to the creation of diverse molecular structures with potential applications in organic synthesis .
Biotechnology
In the field of biotechnology, this compound could be utilized in the development of biosensors or bioassays due to its potential for specific interactions with enzymes or proteins. The oxazole ring’s ability to bind to various biological targets makes it a candidate for designing molecules that can detect or measure biological activities .
Materials Science
Materials science could benefit from the unique properties of N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide . For example, oxazole derivatives have been used as fluorescent reagents and in the production of singlet oxygen, which is useful in photodynamic therapy and as a secondary scintillator in scintillation cocktails .
Mechanism of Action
While the specific mechanism of action for “N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide” is not explicitly mentioned in the search results, it’s worth noting that oxazole derivatives have been found to exhibit a wide range of biological activities . For instance, some oxazole derivatives have been found to exhibit strong cytotoxic activity on certain cancerous cell lines .
Future Directions
The future directions for research on “N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential for therapeutic applications .
properties
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGOYHGLFJZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)

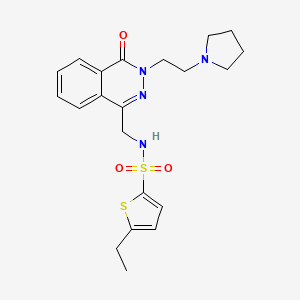
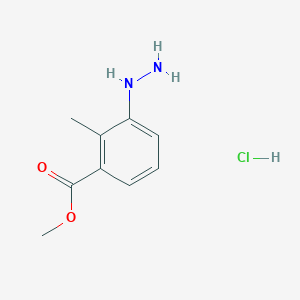
![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)
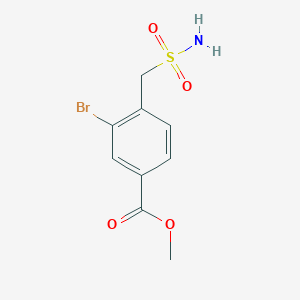

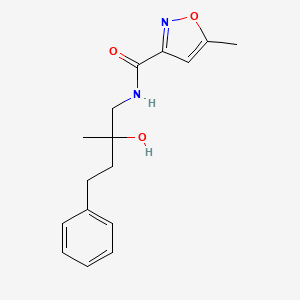
![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)